molecular formula C10H18O5 B143112 3-Hydroxydecanedioic acid CAS No. 73141-46-5

3-Hydroxydecanedioic acid

Cat. No.: B143112
CAS No.: 73141-46-5
M. Wt: 218.25 g/mol
InChI Key: OQYZCCKCJQWHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxydecanedioic acid is a dicarboxylic acid that belongs to the class of compounds known as hydroxy fatty acids. These compounds are characterized by the presence of hydroxyl functional groups attached to the principal carbon chain. This compound is found in most vertebrates and is involved in various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxydecanedioic acid can be synthesized through the omega-oxidation and incomplete beta-oxidation of fatty acids.

Industrial Production Methods: Industrial production of this compound typically involves the use of biotechnological methods. These methods include the use of genetically engineered microorganisms that can produce the compound through fermentation processes. The microorganisms are engineered to express enzymes that catalyze the omega-oxidation and beta-oxidation pathways .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxydecanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxydecanedioic acid has several scientific research applications across various fields:

Chemistry:

  • Used as a building block in the synthesis of polymers and other complex organic molecules.

Biology:

Medicine:

  • Investigated for its potential therapeutic applications in treating metabolic disorders and other diseases.

Industry:

Mechanism of Action

The mechanism of action of 3-hydroxydecanedioic acid involves its participation in metabolic pathways such as the omega-oxidation and beta-oxidation of fatty acids. These pathways are crucial for the breakdown and utilization of fatty acids in the body. The compound acts as an intermediate in these pathways, facilitating the conversion of fatty acids into energy and other essential metabolites .

Molecular Targets and Pathways:

Comparison with Similar Compounds

3-Hydroxydecanedioic acid can be compared with other similar compounds such as:

  • 3-Hydroxyoctanedioic acid
  • 3-Hydroxyoctenedioic acid
  • 3-Hydroxydecenedioic acid
  • 3-Hydroxydodecanedioic acid
  • 3-Hydroxydodecenedioic acid
  • 3-Hydroxytetradecenedioic acid
  • 3-Hydroxytetradecadienedioic acid

Uniqueness: this compound is unique due to its specific structure and the position of the hydroxyl group. This structural uniqueness allows it to participate in specific metabolic pathways and reactions that other similar compounds may not be able to .

Properties

IUPAC Name

3-hydroxydecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c11-8(7-10(14)15)5-3-1-2-4-6-9(12)13/h8,11H,1-7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYZCCKCJQWHIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80867719
Record name 3-Hydroxydecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73141-46-5, 68812-93-1
Record name 3-Hydroxysebacic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73141-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxydecanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068812931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxysebacate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073141465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxydecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYSEBACATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X0JEZ4U1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxydecanedioic acid
Reactant of Route 2
3-Hydroxydecanedioic acid
Reactant of Route 3
3-Hydroxydecanedioic acid
Reactant of Route 4
3-Hydroxydecanedioic acid
Reactant of Route 5
3-Hydroxydecanedioic acid
Reactant of Route 6
3-Hydroxydecanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.